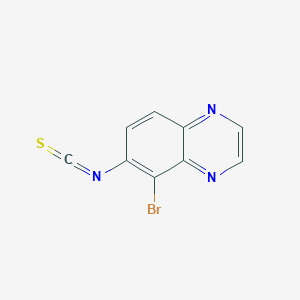

5-Bromo-6-isothiocyanatoquinoxaline

Übersicht

Beschreibung

5’-Fluoroindirubinoxime is a synthetic organic compound known for its potent inhibitory effects on FMS-like tyrosine kinase 3 (FLT3). This compound is a derivative of indirubin, a naturally occurring isomer of indigo.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 5’-Fluor-Indirubinoxim beinhaltet typischerweise die folgenden Schritte:

Ausgangsmaterialien: Die Synthese beginnt mit Indirubin und fluorhaltigen Reagenzien.

Reaktionsbedingungen: Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, wobei häufig Lösungsmittel wie Dimethylsulfoxid (DMSO) und Katalysatoren verwendet werden, um die Reaktion zu erleichtern.

Oximgruppe: Die Einführung der Oximgruppe erfolgt durch die Reaktion von Indirubin mit Hydroxylamin-Derivaten unter sauren oder basischen Bedingungen

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden nicht weit verbreitet sind, kann der Syntheseprozess unter Verwendung standardmäßiger organischer Synthesetechniken hochskaliert werden. Der Schlüssel liegt darin, die Reinheit und Ausbeute der Verbindung durch sorgfältige Kontrolle der Reaktionsparameter und Reinigungsschritte zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 5’-Fluor-Indirubinoxim durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Oximgruppe modifizieren und zur Bildung von Aminen führen.

Substitution: Das Fluoratom in der Verbindung kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogenide und Nucleophile werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zur Bildung von Chinonen führen, während die Reduktion Amine liefert .

Wissenschaftliche Forschungsanwendungen

5’-Fluor-Indirubinoxim hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um die Auswirkungen des Fluorsubstitutions auf Indirubinderivate zu untersuchen.

Biologie: Die Verbindung wird auf ihre inhibitorischen Wirkungen auf FLT3 untersucht, was sie zu einem potenziellen Kandidaten für die Krebsbehandlung macht, insbesondere bei Leukämie

Medizin: Es werden laufende Forschungen durchgeführt, um das therapeutische Potenzial in anderen Krankheiten wie entzündlichen Erkrankungen und neurodegenerativen Erkrankungen zu untersuchen.

Industrie: Die einzigartigen Eigenschaften der Verbindung machen sie wertvoll bei der Entwicklung neuer Pharmazeutika und chemischer Sonden

5. Wirkmechanismus

Der primäre Wirkmechanismus von 5’-Fluor-Indirubinoxim beinhaltet die Inhibition von FLT3. Diese Inhibition unterbricht die Signalwege, die die Zellproliferation und das Überleben fördern, was zur Induktion der Apoptose in Krebszellen führt. Die Verbindung beeinflusst auch andere molekulare Ziele, darunter den Rezeptor 2 des Gefäßendothelwachstumsfaktors (VEGFR2) und die Aurora-A-Kinase, was zu ihrer Antitumoraktivität beiträgt .

Ähnliche Verbindungen:

Indirubin: Die Stammverbindung von 5’-Fluor-Indirubinoxim, bekannt für ihre entzündungshemmenden und krebshemmenden Eigenschaften.

5-Fluor-Indirubin: Ein weiteres fluoriertes Derivat mit ähnlichen inhibitorischen Wirkungen auf Kinasen.

Indirubin-3’-Monoxim: Ein Derivat mit starken inhibitorischen Wirkungen auf cyclin-abhängige Kinasen

Einzigartigkeit: 5’-Fluor-Indirubinoxim zeichnet sich durch seine hohe Selektivität und Potenz gegen FLT3 aus, was es zu einem vielversprechenden Kandidaten für die gezielte Krebstherapie macht. Seine einzigartige chemische Struktur, die sowohl Fluor- als auch Oximgruppen enthält, trägt zu seinem einzigartigen pharmakologischen Profil bei .

Wirkmechanismus

The primary mechanism of action of 5’-fluoroindirubinoxime involves the inhibition of FLT3. This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to the induction of apoptosis in cancer cells. The compound also affects other molecular targets, including vascular endothelial growth factor receptor 2 (VEGFR2) and Aurora A kinase, contributing to its anti-tumor activity .

Vergleich Mit ähnlichen Verbindungen

Indirubin: The parent compound of 5’-fluoroindirubinoxime, known for its anti-inflammatory and anti-cancer properties.

5-Fluoroindirubin: Another fluorinated derivative with similar inhibitory effects on kinases.

Indirubin-3’-monoxime: A derivative with potent inhibitory effects on cyclin-dependent kinases

Uniqueness: 5’-Fluoroindirubinoxime stands out due to its high selectivity and potency against FLT3, making it a promising candidate for targeted cancer therapy. Its unique chemical structure, featuring both fluorine and oxime groups, contributes to its distinct pharmacological profile .

Biologische Aktivität

5-Bromo-6-isothiocyanatoquinoxaline (C9H4BrN3S) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article summarizes its chemical properties, synthesis, and biological effects as reported in various studies.

- Molecular Formula : C9H4BrN3S

- Molecular Weight : 266.12 g/mol

- CAS Number : 134892-46-9

- Purity : >95% (HPLC)

- Appearance : Brick red to white crystalline solid .

Synthesis

The synthesis of this compound typically involves the reaction of 6-amino-5-bromoquinoxaline with thiophosgene. The process yields a high purity product, characterized by various analytical techniques including NMR and mass spectrometry. The typical yield from this synthesis is reported to be around 90% .

Biological Activity

This compound exhibits several biological activities that have been explored in various studies:

Anticancer Activity

- Mechanism of Action : The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It targets specific signaling pathways involved in tumor growth.

- Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of human cancer cell lines, including breast and colon cancer cells, with IC50 values in the low micromolar range .

Antimicrobial Properties

- Bacterial Inhibition : Recent research indicates that this compound possesses antibacterial activity against various strains of bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).

- Study Findings : In a study assessing the antibacterial efficacy of quinoxaline derivatives, this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA .

Anti-inflammatory Effects

- Mechanism : The compound has been implicated in modulating inflammatory responses by inhibiting pro-inflammatory cytokines and mediators.

- Research Evidence : Experimental models have shown that treatment with this compound can lead to decreased levels of TNF-alpha and IL-6 in inflammatory conditions .

Comparative Biological Activity Table

Eigenschaften

IUPAC Name |

5-bromo-6-isothiocyanatoquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrN3S/c10-8-6(13-5-14)1-2-7-9(8)12-4-3-11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNMXQMOFAYYEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1N=C=S)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403506 | |

| Record name | 5-bromo-6-isothiocyanatoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134892-46-9, 132356-31-1 | |

| Record name | 5-bromo-6-isothiocyanatoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMO-6-ISOTHIOCYANATOQUINOXALINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Bromo-6-isothiocyanatoquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.